4-Benzyl-4-methylpyrrolidin-2-one
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Overview
Description
4-Benzyl-4-methylpyrrolidin-2-one is a compound that belongs to the class of organic compounds known as pyrrolidines . Pyrrolidine is a five-membered ring and is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 4-Benzyl-4-methylpyrrolidin-2-one, can be achieved through two main strategies . The first strategy involves ring construction from different cyclic or acyclic precursors, while the second strategy involves the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 4-Benzyl-4-methylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring. The molecule has a molecular weight of 189.26 . The InChI code for the molecule is 1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) .Physical And Chemical Properties Analysis
4-Benzyl-4-methylpyrrolidin-2-one is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not mentioned in the search results.Scientific Research Applications
- Pyrrolidin-2-one derivatives, such as N-methylpyrrolidin-2-one hydrotribromide (MPHT), have broad applicability in organic synthesis .
- They are used in bromination reactions of different classes of organic compounds (alkenes, alcohols, ketones, etc.), in oxidation and epoxide ring-opening reactions, and in conversions of alkenes to aziridines .
- MPHT is considered environmentally friendly and has been used as a safer alternative to liquid bromine .
- Pyrrolones and pyrrolidinones are five-membered heterocycles and are versatile lead compounds for designing powerful bioactive agents .
- They induce prominent pharmaceutical effects, and researchers have synthesized various pyrrolone and pyrrolidinone derivatives .
- These compounds have diverse biological activities like antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc .
Organic Synthesis
Pharmaceutical Research
- Pyrrolone and pyrrolidinone derivatives have been found to exhibit antimicrobial activity .
- These compounds can be used for the future development of novel compounds active against different infections and diseases .
- Some pyrrolone and pyrrolidinone derivatives have shown anticancer activity .
- For example, 3-Hydroxy-1-(4-methylphenyl)-5-(4-nitrophenyl)-4-pivaloyl-2,5-dihydro-1H-pyrrol-2-one exhibited antitumor activity against lung cancer with growth inhibition of 55% and CNS cancer with growth inhibition of 67% .
- Pyrrolone and pyrrolidinone derivatives have been found to exhibit anti-inflammatory activity .
- These compounds can be used for the future development of novel compounds active against different inflammations and diseases .
Antimicrobial Activity
Anticancer Activity
Anti-inflammatory Activity
Antidepressant Activity
- Some pyrrolone and pyrrolidinone derivatives have shown anti-HCV (Hepatitis C Virus) activity .
- These compounds can be used for the future development of novel compounds active against Hepatitis C .
- Pyrrolidin-2-ones have been used in the synthesis of various alkaloids .
- They also find use in the synthesis of unusual β-amino acids such as statin and its derivatives .
- Organic ammonium tribromides, a class of compounds to which N-methylpyrrolidin-2-one hydrotribromide belongs, have been used in the oxidation of sulfides to sulfoxides .
- This is particularly important in the synthesis of biologically relevant sulfoxides .
Anti-HCV Activity
Industrial Applications
Synthesis of Biologically Relevant Sulfoxides
Hoffmann Degradation of Amides
Methoxybromination of Styrene
Safety And Hazards
The safety data sheet for a similar compound, N-Benzyl-4-piperidone, indicates that it is a combustible liquid and harmful if swallowed . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Similar safety measures may apply to 4-Benzyl-4-methylpyrrolidin-2-one.
Future Directions
The future of pyrrolidine compounds in drug discovery is promising. The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring make pyrrolidine a versatile scaffold for novel biologically active compounds . The development of new synthetic strategies and the design of new pyrrolidine compounds with different biological profiles are potential future directions .
properties
IUPAC Name |
4-benzyl-4-methylpyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-12(8-11(14)13-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDGJMFGXWYNAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)NC1)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyl-4-methylpyrrolidin-2-one |
Citations
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